4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
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Overview
Description
4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one is a compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a suitable sugar derivative, followed by the introduction of the aminooxy group. The pyrimidine base is then attached through a glycosylation reaction. The final product is obtained after deprotection of the hydroxyl groups .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.
Reduction: The compound can be reduced to alter the functional groups, such as converting ketones to alcohols.
Substitution: The aminooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with enzymes and nucleic acids.
Medicine: It has potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The mechanism of action of 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and can inhibit their activity. This disruption can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside with similar structure but lacking the aminooxy group.
Cytarabine: An anticancer agent with a similar pyrimidine base but different sugar moiety.
Gemcitabine: Another anticancer nucleoside analog with modifications on the sugar and base.
Uniqueness
The uniqueness of 4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one lies in its aminooxy group, which provides distinct chemical reactivity and biological activity. This modification allows for unique interactions with enzymes and nucleic acids, making it a valuable tool in medicinal chemistry and molecular biology .
Properties
Molecular Formula |
C9H14N4O4 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O4/c10-7-1-2-13(9(15)12-7)8-3-5(17-11)6(4-14)16-8/h1-2,5-6,8,14H,3-4,11H2,(H2,10,12,15)/t5-,6+,8+/m0/s1 |
InChI Key |
OMLLESFFAQVGKX-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)ON |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)CO)ON |
Origin of Product |
United States |
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